Fmoc-D-Lys(Boc)-OH

Catalog No.
S733122
CAS No.
92122-45-7
M.F
C26H32N2O6
M. Wt
468.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-D-Lys(Boc)-OH

CAS Number

92122-45-7

Product Name

Fmoc-D-Lys(Boc)-OH

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

Molecular Formula

C26H32N2O6

Molecular Weight

468.5 g/mol

InChI

InChI=1S/C26H32N2O6/c1-26(2,3)34-24(31)27-15-9-8-14-22(23(29)30)28-25(32)33-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t22-/m1/s1

InChI Key

UMRUUWFGLGNQLI-JOCHJYFZSA-N

SMILES

Array

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

The exact mass of the compound Fmoc-D-Lys(Boc)-OH is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Fmoc-D-Lys(Boc)-OH is a non-natural, D-enantiomer amino acid derivative essential for advanced solid-phase peptide synthesis (SPPS). Its defining feature is an orthogonal protecting group strategy: a base-labile Nα-Fmoc group for temporary chain elongation and an acid-labile Nε-Boc group for permanent side-chain protection. [1] This specific combination is fully compatible with the most common Fmoc/tBu synthesis workflows, allowing for the precise incorporation of a D-lysine residue, which is primarily used to increase a peptide's resistance to enzymatic degradation or to induce specific three-dimensional conformations. [REFS-2, REFS-3]

Direct substitution of Fmoc-D-Lys(Boc)-OH is operationally unfeasible in most synthesis protocols. Replacing it with its natural counterpart, Fmoc-L-Lys(Boc)-OH, fundamentally alters the peptide's stereochemistry, which eliminates the primary strategic benefit of using the D-amino acid: enhanced proteolytic stability and unique conformational control. [1] Substituting with a derivative using a different side-chain protecting group, such as Fmoc-D-Lys(Z)-OH, disrupts the entire synthesis workflow. The benzyloxycarbonyl (Z or Cbz) group requires harsh hydrogenolysis for removal, which is incompatible with standard, mild acid-cleavable resins and other common protecting groups used in Fmoc SPPS, necessitating a complete and costly redesign of the purification and deprotection strategy. [REFS-2, REFS-3]

D-Lysine Incorporation Confers Complete Resistance to Proteolytic Cleavage

A primary driver for procuring the D-enantiomer is to enhance peptide stability in biological fluids. In a direct comparison, an antimicrobial peptide containing only L-lysine residues was completely degraded within 30 minutes of exposure to 50% human serum. The analogue where all L-Lysine residues were substituted with D-Lysine (using Fmoc-D-Lys(Boc)-OH) showed no degradation after 120 minutes under the same conditions. [1]

Evidence DimensionPeptide Stability in 50% Human Serum
Target Compound Data100% of peptide remaining after 120 minutes (for peptide containing D-Lys)
Comparator Or Baseline0% of peptide remaining after 30 minutes (for all-L-Lysine peptide)
Quantified DifferenceComplete stability at 120 min vs. complete degradation by 30 min
ConditionsIncubation in 50% human serum at 37°C.

For developing peptide-based therapeutics, this demonstrates a critical enhancement in biological half-life, directly impacting dosing frequency and potential efficacy.

Ensures Compatibility with Mainstream Automated Fmoc/tBu Synthesis Workflows

The Fmoc-D-Lys(Boc)-OH structure is designed for seamless integration into the most widely used SPPS strategy: Fmoc/tBu chemistry. The Nα-Fmoc group is reliably cleaved by mild base (e.g., 20% piperidine in DMF), while the Nε-Boc group is stable to these conditions but is removed with mild acid (TFA) during final cleavage. [1] A potential substitute like Fmoc-D-Lys(Z)-OH uses a Cbz (Z) group, which requires catalytic hydrogenolysis (e.g., H₂/Pd-C) for removal. This alternative deprotection is incompatible with standard solid-phase techniques and many other protecting groups, making Fmoc-D-Lys(Boc)-OH the process-compatible choice.

Evidence DimensionSide-Chain Deprotection Conditions
Target Compound DataMild acid (e.g., TFA), compatible with standard SPPS cleavage cocktails.
Comparator Or BaselineFmoc-D-Lys(Z)-OH: Catalytic hydrogenolysis, incompatible with standard SPPS hardware and many sulfur-containing or reducible residues.
Quantified DifferenceQualitative difference in required chemical environment (mild acid vs. catalytic reduction).
ConditionsStandard Solid-Phase Peptide Synthesis (SPPS) deprotection protocols.

This ensures that the compound can be used in existing automated synthesizers and established protocols without requiring a complete, time-consuming, and expensive process redevelopment.

High Purity Material Minimizes Risk of Deletion Sequence Byproducts

In automated SPPS, the success of each coupling cycle depends on the high purity and reactivity of the incoming amino acid derivative. Using a well-characterized, high-purity Fmoc-D-Lys(Boc)-OH ensures efficient coupling, minimizing the risk of generating deletion sequences, which are common impurities that are difficult to remove. While direct comparative data on purity is vendor-specific, established protocols for Fmoc-SPPS implicitly rely on input materials of >98% purity to achieve crude final peptide purities in the 90-95% range, thereby simplifying final purification. Lower purity starting materials would predictably lead to lower crude product purity and increased purification costs.

Evidence DimensionExpected Crude Peptide Purity (Model Pentapeptide)
Target Compound Data90-95% (achievable with high-purity Fmoc-Lys(Boc)-OH)
Comparator Or BaselineLower Purity Material: Expected <90% with increased deletion sequences
Quantified DifferenceEstimated 5-10% improvement in crude purity, reducing purification burden.
ConditionsStandard automated Fmoc/tBu solid-phase peptide synthesis.

Procuring high-purity material reduces the time and cost associated with HPLC purification of the final peptide and improves the overall yield and reproducibility of the synthesis.

Development of Protease-Resistant Peptide Therapeutics

This compound is the correct choice for synthesizing peptide drug candidates that require a longer half-life in plasma. The incorporation of D-lysine provides a direct and proven method to block cleavage by common proteases like trypsin, which specifically target L-lysine residues, thereby enhancing the peptide's pharmacokinetic profile. [1]

Synthesis of Conformationally Defined Peptides and Peptidomimetics

Use this building block to introduce specific structural constraints in a peptide backbone. The D-configuration can induce β-turns or other secondary structures that are critical for high-affinity binding to biological targets, a common strategy in rational drug design.

High-Throughput and Automated Peptide Library Synthesis

This derivative is ideal for inclusion in automated synthesis platforms operating under standard Fmoc/tBu protocols. Its predictable reactivity and compatibility ensure reliable incorporation into peptide libraries for screening purposes without requiring custom, non-standard synthesis cycles. [2]

XLogP3

4.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

468.22603674 Da

Monoisotopic Mass

468.22603674 Da

Heavy Atom Count

34

UNII

S3CY44CF48

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (97.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (97.44%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Wikipedia

FMOC-D-Lys(BOC)-OH

Dates

Last modified: 08-15-2023

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